![molecular formula C12H25NO3 B14701082 [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate CAS No. 25384-32-1](/img/structure/B14701082.png)
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate is a chemical compound that has garnered interest in various fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbamate group, which is known for its versatility in chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with butan-2-yl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-(hydroxymethyl)-2-methylpentanol} + \text{butan-2-yl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-2-methylpentyl N-butan-2-ylcarbamate.
Reduction: Formation of 2-(aminomethyl)-2-methylpentyl N-butan-2-ylcarbamate.
Substitution: Formation of derivatives with different functional groups replacing the hydroxymethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable compound for developing new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure allows it to act as a prodrug, releasing active agents in the body under specific conditions.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its unique properties contribute to the development of new materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, making the compound useful for therapeutic and research purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-ethylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-propylcarbamate
Uniqueness
Compared to similar compounds, [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate has a unique combination of functional groups that confer distinct reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
25384-32-1 |
|---|---|
Molekularformel |
C12H25NO3 |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-5-7-12(4,8-14)9-16-11(15)13-10(3)6-2/h10,14H,5-9H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
HKTXFTWRXBMFPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CO)COC(=O)NC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
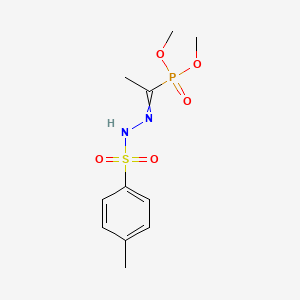
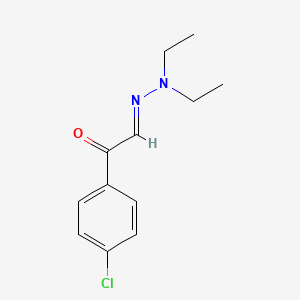
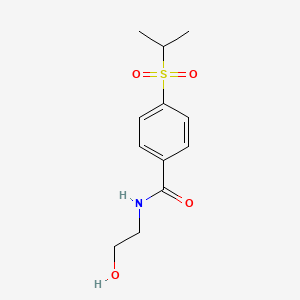
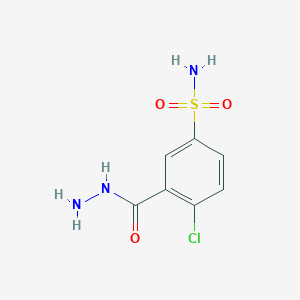
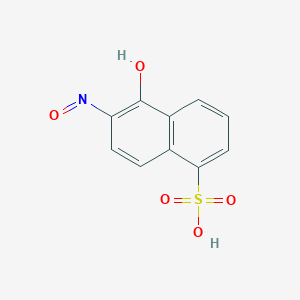
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
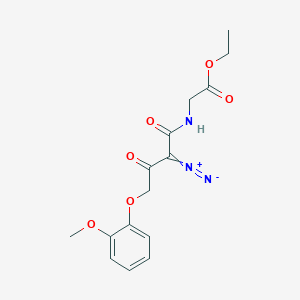
![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)

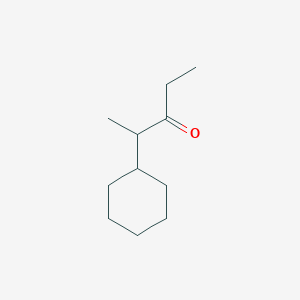
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)


